Z-D-Pro-OtBu

Beschreibung

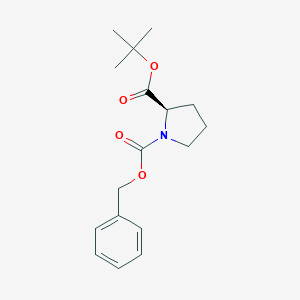

Z-D-Pro-OtBu (benzyloxycarbonyl-D-proline tert-butyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises three key components:

- Z group (benzyloxycarbonyl): A base-labile protecting group for the amino terminus, offering stability under acidic conditions.

- D-Proline (D-Pro): The D-configuration of proline, a cyclic secondary amino acid, which influences peptide conformation and resistance to enzymatic degradation.

- tert-Butyl ester (OtBu): An acid-labile protecting group for the carboxyl terminus, facilitating selective deprotection during solid-phase peptide synthesis (SPPS) .

Z-D-Pro-OtBu is particularly valued in medicinal chemistry for synthesizing peptidomimetics and constrained peptides, where the D-proline residue imposes specific torsional angles, enhancing metabolic stability and target binding .

Eigenschaften

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULMZZGGALAOLR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The preparation of Z-D-Pro-OtBu typically involves the reaction of L-proline with benzyloxycarbonyl tert-butyl carbonate . The specific synthesis steps are carried out in an organic synthesis laboratory under controlled conditions. The reaction conditions include maintaining a stable environment to prevent decomposition under light and high temperature . The compound can also be synthesized via asymmetric synthesis by the Schöllkopf method, although this method may have challenges such as poor yields and instability of intermediates .

Analyse Chemischer Reaktionen

Z-D-Pro-OtBu undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include benzyloxycarbonyl tert-butyl carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyloxycarbonyl tert-butyl carbonate results in the formation of Z-D-Pro-OtBu .

Wissenschaftliche Forschungsanwendungen

Z-D-Pro-OtBu has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly for protecting amino groups in amino acids . In biology and medicine, it is used in the synthesis and exploration of drugs . The compound’s stability and solubility in organic solvents make it suitable for various research purposes.

Wirkmechanismus

The mechanism of action of Z-D-Pro-OtBu involves its role as a protecting group in organic synthesis. The compound protects the amino group in amino acids, preventing unwanted reactions during synthesis . This allows for the selective modification of other functional groups in the molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on protecting groups, stereochemistry, solubility, stability, and applications:

Table 1: Comparative Analysis of Z-D-Pro-OtBu and Analogues

Key Comparative Insights

Protecting Group Dynamics

- Z vs. Boc/Fmoc : The Z group’s acid stability makes it suitable for sequential deprotection in multi-step syntheses, whereas Boc and Fmoc are preferred for orthogonal strategies. Fmoc’s base-lability allows compatibility with acid-sensitive substrates, a limitation of Boc .

- OtBu Ester : Universally used across analogues for carboxyl protection, enabling selective cleavage under mild acidic conditions (e.g., TFA) .

Stereochemical Impact

- D-Proline vs. L-Proline : D-Proline in Z-D-Pro-OtBu imposes reverse turns in peptides, altering bioactivity and resistance to proteases. Studies show D-configured proline derivatives enhance half-life in vivo compared to L-forms .

- D-Alanine Substitution : Z-D-Ala-OtBu lacks proline’s cyclic structure, reducing conformational constraints but improving coupling efficiency in linear peptides .

Notes on Data Consistency and Reporting

- Spectroscopic Validation : NMR and HRMS data for Z-D-Pro-OtBu and analogues must adhere to guidelines ensuring clarity, baseline resolution, and proper referencing of shifts (e.g., δ 1.2–1.4 ppm for OtBu protons) .

- Contradictions in Stability: While Z groups are generally acid-stable, some studies note partial cleavage under prolonged TFA exposure, necessitating optimized protocols .

Biologische Aktivität

Z-D-Pro-OtBu, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Z-D-Pro-OtBu is characterized by a Z-protected form of D-proline with a tert-butyl ester. The structural formula can be represented as follows:

This configuration allows for enhanced stability and solubility in biological systems, making it a suitable candidate for various applications in peptide synthesis and drug development.

The biological activity of Z-D-Pro-OtBu is primarily attributed to its interaction with specific molecular targets within cells. The compound can influence protein folding and stability due to the unique conformational properties of proline residues. Proline is known for its ability to adopt both cis and trans configurations, which can affect the overall structure and function of peptides in which it is incorporated .

Key Mechanisms:

- Enzyme Interaction : Z-D-Pro-OtBu can serve as a substrate or inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Binding : The compound may enhance or inhibit the binding affinity of peptides to their respective receptors, influencing signaling pathways.

- Stabilization of Peptide Conformation : By incorporating Z-D-Pro-OtBu into peptide sequences, researchers can stabilize desired conformations that are crucial for biological activity.

Biological Activity and Pharmacological Effects

Z-D-Pro-OtBu exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies indicate that Z-D-Pro-OtBu derivatives may possess cytotoxic effects against certain cancer cell lines. For example, compounds similar in structure have shown significant inhibition of cell proliferation in vitro.

- Antimicrobial Properties : There is evidence suggesting that Z-D-Pro-OtBu can exhibit antimicrobial effects against various bacterial strains, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential enzymatic functions.

- Immunomodulatory Effects : Some studies have indicated that proline derivatives can modulate immune responses, potentially enhancing or suppressing immune activity depending on the context.

Case Studies

-

Antitumor Activity Assessment :

A study evaluated the cytotoxic effects of Z-D-Pro-OtBu analogs on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range. The analogs were found to induce apoptosis through caspase activation pathways.Compound Cell Line IC50 (µM) Z-D-Pro-OtBu A549 (Lung) 12.5 Z-D-Pro-OtBu HeLa (Cervical) 15.3 Control DMSO >50 -

Antimicrobial Testing :

In another study, Z-D-Pro-OtBu was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.